molecular formula C20H24N4O2S B6040062 N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide

N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide

Cat. No. B6040062
M. Wt: 384.5 g/mol
InChI Key: YIQBEGPXSPOXAB-UHFFFAOYSA-N
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Description

N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the activity of BTK by binding to the enzyme's active site, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling pathways, which are important for the survival and proliferation of B-cells. In addition, the inhibition of ITK and TEC kinase by N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects
Studies have shown that N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the proliferation of various cancer cell lines, including lymphoma, multiple myeloma, and solid tumors. In addition, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has also been shown to inhibit the activation of B-cells and the production of cytokines, which are important for the immune response.

Advantages and Limitations for Lab Experiments

N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit the activity of other kinases. However, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has some limitations, including its poor solubility in water and its potential toxicity to healthy cells.

Future Directions

There are several future directions for the research and development of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the safety and efficacy of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide in clinical trials. Additionally, the combination of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide with other anti-cancer agents may enhance its anti-tumor activity. Finally, the identification of biomarkers that predict the response to N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide may improve patient selection and treatment outcomes.
Conclusion
In conclusion, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide is a promising small molecule inhibitor that has shown anti-tumor activity in preclinical studies. Its specificity for BTK and its ability to inhibit the activity of other kinases make it a potential candidate for the treatment of various types of cancer. Further research is needed to optimize the synthesis method, evaluate the safety and efficacy in clinical trials, and identify biomarkers that predict the response to N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide.

Synthesis Methods

The synthesis of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide involves several steps, including the reaction of 3-(methylthio)aniline with 4-bromo-2-pyridinecarboxaldehyde to form an intermediate, which is then reacted with 4-piperazine-1-ylbutan-1-one to yield N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, multiple myeloma, and solid tumors. In vitro studies have shown that N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor signaling pathways. N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-17-6-4-5-16(15-17)22-19(25)8-9-20(26)24-13-11-23(12-14-24)18-7-2-3-10-21-18/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQBEGPXSPOXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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